BenchChemオンラインストアへようこそ!

2-amino-N-(quinolin-3-yl)acetamide

Computational ADME Drug-likeness profiling Building block selection

2-Amino-N-(quinolin-3-yl)acetamide (CAS 1155901-78-2, PubChem CID is a quinoline-3-yl glycinamide derivative classified as an aliphatic primary amine building block. The compound bears a free primary amine on the acetamide side chain attached to the 3-position of the quinoline ring (SMILES: NCC(=O)NC1=CN=C2C=CC=CC2=C1), with a molecular weight of 201.22 g/mol, computed XLogP3 of 1, topological polar surface area (TPSA) of 68 Ų, and 2 hydrogen bond donors.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 1155901-78-2
Cat. No. B1518586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(quinolin-3-yl)acetamide
CAS1155901-78-2
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)NC(=O)CN
InChIInChI=1S/C11H11N3O/c12-6-11(15)14-9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6,12H2,(H,14,15)
InChIKeySPBWTYUYAUPBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(quinolin-3-yl)acetamide (CAS 1155901-78-2): Procurement-Relevant Compound Identity and Physicochemical Baseline


2-Amino-N-(quinolin-3-yl)acetamide (CAS 1155901-78-2, PubChem CID 43704706) is a quinoline-3-yl glycinamide derivative classified as an aliphatic primary amine building block . The compound bears a free primary amine on the acetamide side chain attached to the 3-position of the quinoline ring (SMILES: NCC(=O)NC1=CN=C2C=CC=CC2=C1), with a molecular weight of 201.22 g/mol, computed XLogP3 of 1, topological polar surface area (TPSA) of 68 Ų, and 2 hydrogen bond donors [1]. It is commercially supplied at ≥95% purity as a powder stored at room temperature, with a reported cLogP of 0.965 [2]. The compound belongs to the broader quinolylglycinamide patent class historically investigated for psychotropic applications [3].

Why Generic Quinoline-3-yl Acetamides Cannot Substitute for 2-Amino-N-(quinolin-3-yl)acetamide in Research Procurement


Quinoline-3-yl acetamide derivatives exhibit widely divergent biological and physicochemical properties depending on the substituent at the acetamide α-position. The free primary amine in 2-amino-N-(quinolin-3-yl)acetamide is the critical structural determinant that distinguishes it from analogs where this position bears a cyano group, a phenyl ring, a trifluoromethyl group, or simply a hydrogen . This amine serves as both a pharmacophoric element for target engagement and a synthetic handle for further derivatization—properties entirely absent in non-aminated comparators. Evidence across the quinoline-3-yl acetamide class demonstrates that substitution at this position drives orders-of-magnitude differences in potency: while N-(quinolin-3-yl)acetamide (hydrogen-substituted) exhibits only weak enzyme inhibition with IC50 above 2.0 mM [1], the cyano-substituted analog 2-cyano-N-(quinolin-3-yl)acetamide achieves potent antitumor activity with an IC50 of 2.14 μg/mL against Ehrlich ascites carcinoma cells [2]. The amino-substituted target compound occupies a unique and non-interchangeable position within this structure-activity landscape.

2-Amino-N-(quinolin-3-yl)acetamide (CAS 1155901-78-2): Comparator-Anchored Quantitative Evidence for Procurement Decisions


Physicochemical Property Head-to-Head: 2-Amino-N-(quinolin-3-yl)acetamide vs. N-(Quinolin-3-yl)acetamide

The presence of the free primary amine in 2-amino-N-(quinolin-3-yl)acetamide produces a fundamentally different physicochemical profile compared to the non-aminated analog N-(quinolin-3-yl)acetamide. The target compound has two hydrogen bond donors (HBD = 2) versus one for the comparator, and a larger topological polar surface area (TPSA = 68 Ų vs. ~42 Ų calculated for the comparator) [1]. The cLogP of the target compound is 0.965, reflecting the balance between the lipophilic quinoline core and the hydrophilic aminoacetamide side chain, whereas N-(quinolin-3-yl)acetamide (MW 186.21, lacking the amino group) is expectedly more lipophilic . These differences directly affect solubility, permeability, and suitability for further derivatization.

Computational ADME Drug-likeness profiling Building block selection

Cytotoxic Activity: Class-Level SAR Inference from 2-Cyano-N-(quinolin-3-yl)acetamide

The closest structurally characterized analog, 2-cyano-N-(quinolin-3-yl)acetamide, demonstrated potent in vitro cytotoxic activity against Ehrlich ascites carcinoma (EAC) tumor cells with an IC50 of 2.14 μg/mL, compared with the positive control doxorubicin [1]. The target compound differs solely by substitution of the cyano group (-CN) with an amino group (-NH₂) at the acetamide α-position. This functional group switch from a hydrogen bond acceptor (cyano) to a hydrogen bond donor (amino) is expected to alter both target engagement profiles and physicochemical properties. No direct head-to-head cytotoxicity data for 2-amino-N-(quinolin-3-yl)acetamide were identified in the public domain as of the search date. The IC50 of the cyano analog provides a class-relevant benchmark, but the amino substitution is anticipated to shift potency and selectivity profiles [2].

Antitumor screening Quinoline SAR Fragment-based lead generation

Synthetic Utility Differentiation: Primary Amine Handle vs. Non-Aminated Quinoline-3-yl Acetamides

The free primary amine on 2-amino-N-(quinolin-3-yl)acetamide enables direct participation in amide bond formation, reductive amination, urea synthesis, and sulfonamide coupling without requiring deprotection steps. This contrasts with N-(quinolin-3-yl)acetamide (CAS 5417-50-5), which lacks any reactive amine handle and can only be further functionalized via electrophilic aromatic substitution on the quinoline ring . The target compound is classified by Enamine as a primary amine building block, explicitly positioned for library synthesis and scaffold derivatization . The amine handle is directly accessible for peptide coupling (EDC/HOBt-mediated), Boc/Fmoc protection, and chloroacetamide displacement reactions as described in the glycinamide patent literature [1].

Parallel synthesis Library generation Amide coupling Reductive amination

Enzyme Inhibition Potency Contrast: 2-Amino-N-(quinolin-3-yl)acetamide Class vs. N-(Quinolin-3-yl)acetamide

N-(Quinolin-3-yl)acetamide—the simplest non-aminated analog—was characterized as a fragment hit against Trypanosoma cruzi histidyl-tRNA synthetase with a co-crystal structure (PDB 4YRR) but displayed only weak inhibition with IC50 above 2.0 mM at pH 7.5 and 25°C [1]. In contrast, 2-aminoquinoline-based fragments have served as validated starting points for potent BACE1 inhibitor optimization, with lead compound 59 achieving IC50 = 11 nM on BACE1 and cellular activity of 80 nM, progressing to in vivo Aβ reduction in rat CSF [2]. The 2-aminoquinoline-3-carboxamide scaffold—structurally analogous to the target compound but with reversed amide connectivity—has yielded compounds with activity comparable to cisplatin against U87 MG glioblastoma cells [3]. While the target compound has no publicly reported enzyme inhibition data, the presence of both the 2-amino motif and the quinolin-3-yl amide places it at the intersection of two validated pharmacophoric strategies.

Fragment-based drug discovery Enzyme inhibition Histidyl-tRNA synthetase BACE1

Evidence-Anchored Application Scenarios for 2-Amino-N-(quinolin-3-yl)acetamide (CAS 1155901-78-2) in Research and Industrial Procurement


Medicinal Chemistry Library Synthesis: Primary Amine Diversification Hub

Procure 2-amino-N-(quinolin-3-yl)acetamide as a quinoline-containing scaffold for parallel library synthesis when a free primary amine handle is required for amide coupling, sulfonamide formation, or reductive amination diversification strategies. The compound provides one additional synthetically accessible reactive center (primary amine) compared to non-aminated quinoline-3-yl acetamide analogs such as CAS 5417-50-5, which lack any amine handle for mild coupling chemistry [1]. Use in structure-activity relationship (SAR) campaigns where the quinoline-3-yl acetamide core is desired but with the capacity for modular side-chain variation via the amine terminus .

Fragment-Based Drug Discovery: Merging 2-Aminoquinoline and Quinolin-3-yl Acetamide Pharmacophores

Deploy 2-amino-N-(quinolin-3-yl)acetamide as a fragment-merging scaffold that combines structural elements from two validated strategies: the 2-aminoquinoline motif (which yielded BACE1 inhibitors with IC50 = 11 nM and in vivo CSF Aβ reduction) [1] and the quinolin-3-yl acetamide fragment (co-crystallized with T. cruzi histidyl-tRNA synthetase, PDB 4YRR) . The compound occupies a unique intersection of chemical space between weakly active fragment hits (N-(quinolin-3-yl)acetamide, IC50 > 2.0 mM) and highly optimized 2-aminoquinoline leads, making it suitable for fragment elaboration or growing campaigns where both pharmacophoric elements are needed simultaneously.

Physicochemical Property-Driven Lead Optimization: Balanced Polarity Intermediate

Utilize 2-amino-N-(quinolin-3-yl)acetamide as a lead-like starting point with favorable drug-likeness parameters for CNS or cellular target campaigns. With cLogP = 0.965, TPSA = 68 Ų, MW = 201.22 g/mol, and 2 H-bond donors, the compound resides within a balanced physicochemical space that contrasts with more lipophilic quinoline-3-yl analogs lacking the polar amine [1]. This profile supports procurement for programs targeting BBB penetration or solubility-limited series, where the aminoacetamide side chain provides both polarity and a tunable synthetic vector .

Antitumor SAR Exploration: Amino-Substituted Analog of Cyanoacetamide Lead

Procure 2-amino-N-(quinolin-3-yl)acetamide as a direct structural analog of 2-cyano-N-(quinolin-3-yl)acetamide (IC50 = 2.14 μg/mL vs. EAC cells) [1] for systematic exploration of the hydrogen-bonding pharmacophore. The cyano→amino substitution transforms a hydrogen bond acceptor into a hydrogen bond donor at the acetamide α-position, enabling investigation of how this electronic switch affects antiproliferative potency, kinase inhibition profiles, and selectivity across cancer cell line panels. The amino analog may also exhibit improved aqueous solubility relative to the cyano-substituted comparator, facilitating in vitro assay execution at higher concentrations.

Quote Request

Request a Quote for 2-amino-N-(quinolin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.